molecular formula C16H29N3O3S2 B6621845 N-[2-(diethylamino)-2-thiophen-3-ylethyl]-2,6-dimethylmorpholine-4-sulfonamide

N-[2-(diethylamino)-2-thiophen-3-ylethyl]-2,6-dimethylmorpholine-4-sulfonamide

Cat. No.: B6621845
M. Wt: 375.6 g/mol
InChI Key: XWYKDMRZBKTZAA-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)-2-thiophen-3-ylethyl]-2,6-dimethylmorpholine-4-sulfonamide is a complex organic compound that features a morpholine ring, a thiophene ring, and a sulfonamide group

Properties

IUPAC Name

N-[2-(diethylamino)-2-thiophen-3-ylethyl]-2,6-dimethylmorpholine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O3S2/c1-5-18(6-2)16(15-7-8-23-12-15)9-17-24(20,21)19-10-13(3)22-14(4)11-19/h7-8,12-14,16-17H,5-6,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYKDMRZBKTZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(CNS(=O)(=O)N1CC(OC(C1)C)C)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)-2-thiophen-3-ylethyl]-2,6-dimethylmorpholine-4-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where thiophene derivatives are reacted with morpholine derivatives under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylamino)-2-thiophen-3-ylethyl]-2,6-dimethylmorpholine-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may need the presence of a catalyst or a specific solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives of the original compound.

Scientific Research Applications

N-[2-(diethylamino)-2-thiophen-3-ylethyl]-2,6-dimethylmorpholine-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[2-(diethylamino)-2-thiophen-3-ylethyl]-2,6-dimethylmorpholine-4-sulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Similar Compounds

    Lidocaine: Chemically designated as acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, lidocaine is a local anesthetic and antiarrhythmic agent.

Uniqueness

N-[2-(diethylamino)-2-thiophen-3-ylethyl]-2,6-dimethylmorpholine-4-sulfonamide is unique due to its combination of a morpholine ring, a thiophene ring, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the thiophene ring may enhance its electronic properties, making it useful in material science applications.

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